molecular formula C13H10O2 B112587 3'-Hydroxy-biphenyl-3-carbaldehyde CAS No. 400745-17-7

3'-Hydroxy-biphenyl-3-carbaldehyde

Cat. No. B112587
M. Wt: 198.22 g/mol
InChI Key: MFZQXRUPOBECBS-UHFFFAOYSA-N
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Description

3’-Hydroxy-biphenyl-3-carbaldehyde is a chemical compound with the empirical formula C13H10O2 . It has a molecular weight of 198.22 .


Synthesis Analysis

The synthesis of biphenyl derivatives like 3’-Hydroxy-biphenyl-3-carbaldehyde involves several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .


Molecular Structure Analysis

The SMILES string of 3’-Hydroxy-biphenyl-3-carbaldehyde is Oc1cccc(c1)-c2cccc(C=O)c2 . The InChI is 1S/C13H10O2/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-9,15H .


Chemical Reactions Analysis

Biphenyl compounds like 3’-Hydroxy-biphenyl-3-carbaldehyde undergo similar reactions to benzene as they both undergo electrophilic substitution reaction .


Physical And Chemical Properties Analysis

3’-Hydroxy-biphenyl-3-carbaldehyde is a solid substance . It has a predicted melting point of 118.21°C and a predicted boiling point of 406.9°C at 760 mmHg . The predicted density is 1.2 g/cm3 and the refractive index is n20D 1.64 .

Scientific Research Applications

Synthesis and Biological Evaluation

3'-Hydroxy-biphenyl-3-carbaldehyde and its derivatives have been explored extensively in the synthesis of various compounds with potential therapeutic applications. For instance, the compound has been used in the synthesis of lanthanide complexes, which showed promise as novel potential biological agents with antibacterial, antifungal, and antioxidant activities. Specifically, these complexes demonstrated good potency against various gram-positive and gram-negative bacteria and noticeable antifungal activity against Candida albicans (Fouad, 2020).

Additionally, derivatives of 3'-Hydroxy-biphenyl-3-carbaldehyde, such as 6-methoxy-2-arylbenzofuran derivatives, have been synthesized and evaluated for their biological properties. These derivatives exhibited moderate antibacterial activity and respectable cytotoxicity against melanoma cancer cell lines (Noviany et al., 2020).

Synthesis of Novel Compounds

The compound has been integral in the synthesis of novel compounds with potential industrial and therapeutic applications. For example, 3-carbamoyl-2-phenylpropionaldehyde, a derivative, showed significant cytotoxicity and is considered a potential candidate for further exploration in drug development due to its reactivity and stability (Thompson et al., 1996).

Furthermore, 3'-Hydroxy-biphenyl-3-carbaldehyde derivatives were used in the synthesis of formylpyrazole analogues, which were evaluated for their antimicrobial and antioxidant susceptibilities. These compounds showed promising results, especially those with methyl and methoxy substitutions (Gurunanjappa et al., 2017).

Biological Activity Assessment

The compound and its derivatives have been assessed for various biological activities. For instance, novel 2H-Chromene derivatives bearing Phenylthiazolidinones synthesized from 3'-Hydroxy-biphenyl-3-carbaldehyde intermediates exhibited remarkable antimicrobial activity on different classes of bacteria and fungi (El Azab et al., 2014).

Safety And Hazards

3’-Hydroxy-biphenyl-3-carbaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-(3-hydroxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZQXRUPOBECBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374725
Record name 3'-Hydroxy-biphenyl-3-carbaldehyde
Source EPA DSSTox
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Hydroxy-biphenyl-3-carbaldehyde

CAS RN

400745-17-7
Record name 3′-Hydroxy[1,1′-biphenyl]-3-carboxaldehyde
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Hydroxy-biphenyl-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 400745-17-7
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